molecular formula C7H9NO2S B2636544 4-(S-Methylsulfonimidoyl)phenol CAS No. 35543-41-0

4-(S-Methylsulfonimidoyl)phenol

Cat. No.: B2636544
CAS No.: 35543-41-0
M. Wt: 171.21
InChI Key: ZZPNNNPVGYSBDL-UHFFFAOYSA-N
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Description

4-(S-Methylsulfonimidoyl)phenol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is characterized by the presence of a sulfonimidoyl group attached to a phenol ring, which imparts unique chemical properties to the compound .

Mechanism of Action

Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Methylsulfonimidoyl)phenol typically involves the reaction of a phenol derivative with a sulfonimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfur (VI) reagents and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(S-Methylsulfonimidoyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(S-Methylsulfonimidoyl)phenol is unique due to its specific combination of a sulfonimidoyl group and a phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(methylsulfonimidoyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(8,10)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPNNNPVGYSBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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